Desthiazolylmethyloxycarbonyl Ritonavir-d6 - 1217772-02-5

Desthiazolylmethyloxycarbonyl Ritonavir-d6

Catalog Number: EVT-1441884
CAS Number: 1217772-02-5
Molecular Formula: C32H45N5O3S
Molecular Weight: 585.841
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While M1 itself shows promise as an anti-cancer agent, particularly against breast cancer [], the specific applications of its deuterated form, Desthiazolylmethyloxycarbonyl Ritonavir-d6, are yet to be fully explored.

Mechanism of Action

Based on the research on M1 [], Desthiazolylmethyloxycarbonyl Ritonavir-d6 might exert its effects through the following mechanisms:

  • Proteasome Activation: M1 has been shown to upregulate the chymotryptic, tryptic, and caspase-like activities of the 20S proteasome []. This activation leads to increased degradation of specific proteins involved in cell cycle regulation and apoptosis, such as survivin. It is plausible that Desthiazolylmethyloxycarbonyl Ritonavir-d6, with its potential for enhanced metabolic stability, could demonstrate a similar or even more pronounced effect on proteasome activity.
  • Downregulation of Survivin and HER2: M1 significantly reduces survivin levels in ER+ and triple negative breast cancer cell lines and reduces surface HER2 in HER2+ breast cancer cell lines []. This suggests that Desthiazolylmethyloxycarbonyl Ritonavir-d6 might also target these proteins, potentially leading to enhanced anti-cancer activity.
Applications
  • Cancer Research: Given the promising anti-cancer activity of M1, particularly against breast cancer [], Desthiazolylmethyloxycarbonyl Ritonavir-d6 could serve as a valuable tool in cancer research. Its potential for enhanced metabolic stability might translate to improved efficacy and a wider therapeutic window. Specifically, it could be used:

    Ritonavir

    • Compound Description: Ritonavir is a HIV-1 protease inhibitor used in combination therapy for the treatment of HIV infection. [] It is metabolized into several compounds, including Desthiazolylmethyloxycarbonyl Ritonavir (M1). [] Ritonavir itself has been studied as a potential anticancer agent, but its mechanism of action in this context is not fully understood. []
    • Relevance: Ritonavir is the parent compound of Desthiazolylmethyloxycarbonyl Ritonavir-d6. Desthiazolylmethyloxycarbonyl Ritonavir is a minor metabolite of Ritonavir. [] They share a core structure, with the key difference being the presence of the thiazolylmethyloxycarbonyl group in Ritonavir, which is absent in Desthiazolylmethyloxycarbonyl Ritonavir-d6. This structural difference contributes to the different pharmacological profiles of the two compounds.

    Desthiazolylmethyloxycarbonyl Ritonavir (M1)

    • Compound Description: Desthiazolylmethyloxycarbonyl Ritonavir (M1) is a metabolite of Ritonavir that has shown greater potency against certain breast cancer cell lines compared to Ritonavir itself. [] This compound has been shown to upregulate proteasome activity, a mechanism distinct from Ritonavir's actions. [] Research suggests that M1 may target survivin in ER+ and triple-negative breast cancer and HER2 in HER2+ breast cancer. []

    Paritaprevir

    • Compound Description: Paritaprevir is a direct-acting antiviral agent that inhibits the hepatitis C virus NS3/4A protease. [] It is often co-administered with Ritonavir to increase its plasma concentration and efficacy.
    • Relevance: While not directly structurally related, Paritaprevir is often studied in conjunction with Ritonavir due to their co-formulation in certain medications. [] The research focusing on the development and validation of analytical methods for the simultaneous detection of Paritaprevir and Ritonavir in biological samples highlights the close therapeutic relationship between these two compounds. [] This connection indirectly links Paritaprevir to Desthiazolylmethyloxycarbonyl Ritonavir-d6, emphasizing the broader context of HIV and HCV treatment regimens.
    • Compound Description: Several other antiretroviral drugs, including protease inhibitors (e.g., amprenavir, atazanavir, darunavir, indinavir, lopinavir, nelfinavir, saquinavir, tipranavir) and non-nucleoside reverse transcriptase inhibitors (e.g., efavirenz, nevirapine, etravirine), are frequently studied alongside Ritonavir. [, ] These drugs are crucial components of combination antiretroviral therapy for HIV infection.
    • Relevance: While not possessing direct structural similarities to Desthiazolylmethyloxycarbonyl Ritonavir-d6, these antiretroviral drugs are grouped together with Ritonavir and its derivatives due to their shared therapeutic target: HIV. [, ] The development of analytical methods capable of simultaneously quantifying multiple antiretroviral drugs, including Ritonavir and its metabolite M1, underscores the importance of understanding the combined pharmacokinetic profiles of these drugs in clinical settings. [, ] This highlights the shared therapeutic context and the need for comprehensive analytical tools in HIV treatment monitoring.

    Properties

    CAS Number

    1217772-02-5

    Product Name

    Desthiazolylmethyloxycarbonyl Ritonavir-d6

    IUPAC Name

    (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide

    Molecular Formula

    C32H45N5O3S

    Molecular Weight

    585.841

    InChI

    InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3

    InChI Key

    IQKWCORIMSRQGZ-YQNDCQBISA-N

    SMILES

    CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O

    Synonyms

    2S)-N-[(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-3-methyl-2-[[[methyl[[2-(1-methylethyl-d6)-4-thiazolyl]methyl]amino]carbonyl]amino]butanamide;

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.